2,4,6-Trichlorophenyl Formate
Overview
Description
2,4,6-Trichlorophenyl Formate is a chemical compound with the molecular formula C7H3Cl3O2. It is known for its high reactivity and is commonly used as a carbon monoxide surrogate in various chemical reactions. This compound is a pale-yellow crystalline solid that is soluble in solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .
Mechanism of Action
Target of Action
2,4,6-Trichlorophenyl Formate primarily targets aryl/alkenyl halides and triflates . These compounds are often used in organic synthesis, particularly in palladium-catalyzed reactions .
Mode of Action
The compound acts as a highly reactive and easily accessible crystalline CO surrogate . It undergoes decarbonylation with NEt3 to generate CO rapidly at room temperature . This allows for external-CO-free Pd-catalyzed carbonylation of aryl/alkenyl halides and triflates . The high reactivity of the CO surrogate enables carbonylation at room temperature and significantly reduces the quantities of formate to near-stoichiometric levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the carbonylation of aryl/alkenyl halides and triflates . The compound’s action results in the formation of trichlorophenyl esters .
Result of Action
The action of this compound results in the formation of trichlorophenyl esters . These esters can be readily converted to a variety of carboxylic acid derivatives in high yields .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. The compound’s decarbonylation with NEt3 to generate CO proceeds rapidly at room temperature . This suggests that the compound’s action, efficacy, and stability may be sensitive to changes in temperature.
Biochemical Analysis
Biochemical Properties
It is known to be a highly reactive compound . It is used as a CO surrogate in palladium-catalyzed carbonylation of aryl/alkenyl halides and triflates . The high reactivity of 2,4,6-Trichlorophenyl Formate enables carbonylation at room temperature and significantly reduces the quantities of formate to near-stoichiometric levels .
Molecular Mechanism
It is known to undergo decarbonylation with NEt3 to generate CO rapidly at room temperature, thereby allowing external-CO-free Pd-catalyzed carbonylation of aryl/alkenyl halides and triflates
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorophenyl
Properties
IUPAC Name |
(2,4,6-trichlorophenyl) formate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O2/c8-4-1-5(9)7(12-3-11)6(10)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUDXADDVAYVNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,4,6-Trichlorophenyl Formate considered a promising alternative to gaseous carbon monoxide in Palladium-catalyzed carbonylation reactions?
A: this compound (TCPF) offers several advantages over using gaseous carbon monoxide in Palladium-catalyzed carbonylation reactions. Firstly, TCPF is a stable, crystalline solid [, ], making it significantly easier and safer to handle than gaseous CO, which is toxic and requires specialized equipment. Secondly, TCPF readily decomposes in the presence of a mild base like triethylamine, generating carbon monoxide in situ [, ]. This eliminates the need for external CO sources and simplifies the reaction setup. Lastly, research shows that TCPF exhibits high reactivity even at room temperature, enabling efficient carbonylation under mild conditions and with lower catalyst loadings [, ].
Q2: What makes this compound particularly effective in Palladium-catalyzed reactions?
A: The high reactivity of TCPF stems from the presence of the three chlorine atoms on the phenyl ring. These electron-withdrawing groups increase the electrophilicity of the formate group, making it more susceptible to nucleophilic attack and facilitating the decomposition into CO and 2,4,6-trichlorophenol []. This enhanced reactivity allows for milder reaction conditions and often results in higher yields compared to other CO surrogates [].
Q3: What types of carbonylation reactions can be performed using this compound?
A: TCPF has proven successful in a variety of Palladium-catalyzed carbonylation reactions, including the synthesis of esters, amides, and carboxylic acids from aryl/alkenyl halides and triflates []. It has also been employed in the preparation of 2,4,6-trichlorophenyl 3,4-dihydronaphthalene-2-carboxylate, a valuable intermediate in organic synthesis []. The versatility of TCPF makes it a valuable tool for constructing various carbonyl-containing compounds.
Q4: Can you describe the general mechanism of Palladium-catalyzed carbonylation using this compound?
A4: While specific mechanisms can vary depending on the substrates and reaction conditions, the general mechanism involves the following steps:
Q5: Are there any limitations associated with the use of this compound in Palladium-catalyzed reactions?
A5: While this compound presents a valuable alternative to gaseous CO, there are some limitations. One is the generation of 2,4,6-trichlorophenol as a byproduct, which needs to be separated from the desired product. Additionally, the optimal reaction conditions and catalyst systems may need to be determined for each specific substrate, as reactivity and selectivity can be influenced by steric and electronic factors.
Q6: How does the synthesis of Palladium nanosheets using this compound relate to its catalytic activity?
A: Interestingly, TCPF plays a crucial role in the controlled synthesis of Palladium nanosheets by acting as both a reducing agent and a surface capping agent during the synthesis process []. This method yields Pd nanosheets with unique surface properties, leading to superior catalytic activity for the hydrogen evolution reaction compared to bulk Palladium []. This highlights the diverse applications of TCPF in material science and catalysis.
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